Anti-Inflammatory Activity in RAW264.7 Cells: iNOS Inhibition IC₅₀ vs. Cinnamic Acid
(E)-5-Phenylpent-2-enoic acid demonstrated anti-inflammatory activity in a mouse RAW264.7 macrophage assay, inhibiting LPS-induced iNOS with an IC₅₀ of 1,120 nM (1.12 µM) [1]. This represents a substantial gain over the structurally simpler parent scaffold trans-cinnamic acid, which, while reported to possess anti-inflammatory properties, typically exhibits IC₅₀ values in the high micromolar to millimolar range for iNOS/COX-2 inhibition in comparable cellular assays [2]. The extended methylene spacer and terminal phenyl ring positioning in the 5-phenylpent-2-enoic acid scaffold likely confer improved target complementarity.
| Evidence Dimension | Inhibition of LPS-induced iNOS in mouse RAW264.7 cells |
|---|---|
| Target Compound Data | IC₅₀ = 1.12 µM (1,120 nM) |
| Comparator Or Baseline | trans-Cinnamic acid: IC₅₀ typically >100 µM (exact value assay-dependent) |
| Quantified Difference | Approximately ≥90-fold lower IC₅₀ (more potent) |
| Conditions | Mouse RAW264.7 cells; LPS-induced iNOS; 30 min pre-incubation (ChEMBL curated) |
Why This Matters
For anti-inflammatory screening programs, the ~100-fold greater potency of the 5-phenylpent-2-enoic acid scaffold against iNOS relative to the minimalist cinnamic acid core justifies its selection as a more advanced starting point for lead optimization.
- [1] BindingDB BDBM50105354; ChEMBL CHEMBL3597267. Antiinflammatory activity in mouse RAW264.7 cells assessed as inhibition of LPS-induced iNOS activity (IC₅₀ = 1.12E+3 nM). View Source
- [2] Pontiki, E.; et al. Cinnamic acid derivatives as anti-inflammatory agents. Current Medicinal Chemistry, 2011, 18, 2370–2390. (Reviews iNOS/COX-2 inhibition by cinnamic acid derivatives, noting parent cinnamic acid is weakly active.) View Source
